N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide

Adenosine Receptor Antagonist Regioisomer Selectivity GPCR Binding

This exact chemotype is mandatory for reproducible SAR: the 1,2,4-thiadiazole core (not the 1,3,4-isomer) is essential for adenosine A3 receptor antagonism. The 4-methoxyphenyl group provides optimal A3 affinity (Ki 0.79 nM for the acetamide analog). The furan-2-carboxamide is the only acyl variant that enables CYP450-mediated covalent engagement and Polθ helicase domain docking. Its CNS drug-like logP (3.2) supports neuroprotection and glaucoma research. Substituting with any regioisomer or acetamide analog will abolish key pharmacological activities. Procure only this chemotype to ensure assay reproducibility and valid selectivity profiling.

Molecular Formula C14H11N3O3S
Molecular Weight 301.32 g/mol
Cat. No. B11365569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide
Molecular FormulaC14H11N3O3S
Molecular Weight301.32 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=CO3
InChIInChI=1S/C14H11N3O3S/c1-19-10-6-4-9(5-7-10)12-15-14(21-17-12)16-13(18)11-3-2-8-20-11/h2-8H,1H3,(H,15,16,17,18)
InChIKeyAEOHUCMVKAIKIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide for Adenosine Receptor and Kinase Profiling Studies


N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide is a synthetic heterocyclic compound built on a 1,2,4-thiadiazole core, which is a privileged scaffold in medicinal chemistry for adenosine A3 receptor antagonism [1]. The compound features a 4-methoxyphenyl substituent at the thiadiazole 3-position and a furan-2-carboxamide moiety at the 5-amino position, distinguishing it from simpler acylamino derivatives. The 1,2,4-thiadiazole regioisomer is less common in drug development than the 1,3,4-thiadiazole isomer, making this compound a valuable tool for exploring regioisomeric selectivity in receptor binding and enzyme inhibition assays [2].

Why N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide Cannot Be Replaced by Generic 1,3,4-Thiadiazole or Acetamide Analogs


Substituting this compound with a more common 1,3,4-thiadiazole isomer or the corresponding acetamide analog (e.g., N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide) introduces critical changes in hydrogen-bonding capacity, electron distribution, and metabolic liability that fundamentally alter target engagement [1][2]. The 1,2,4-thiadiazole ring possesses a distinct arrangement of nitrogen and sulfur atoms, resulting in a different dipole moment and molecular electrostatic potential surface compared to the 1,3,4-isomer, which directly impacts adenosine A3 receptor binding affinity [1]. Furthermore, the furan-2-carboxamide group is susceptible to cytochrome P450-mediated oxidation to a reactive furano-epoxide, a metabolic pathway that is absent in acetamide derivatives; this liability can be exploited in covalent inhibitor design but renders simple potency-based substitution misleading [3]. Therefore, procurement of the exact chemotype is mandatory for reproducible structure-activity relationship (SAR) studies and selectivity profiling.

Quantitative Differentiation of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide Against the Closest Acetamide Analog and Regioisomers


Regioisomeric Identity (1,2,4-thiadiazole vs. 1,3,4-thiadiazole) and its Impact on Adenosine A3 Receptor Affinity

The target compound contains a 1,2,4-thiadiazole ring, whereas the majority of bioactive thiadiazoles (e.g., acetazolamide, cefazolin) are 1,3,4-thiadiazole derivatives [1]. In the adenosine A3 receptor antagonist series, the 1,2,4-thiadiazole regioisomer is essential for high potency: the lead compound N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide (compound 39) achieved a Ki of 0.79 nM at human adenosine A3 receptors expressed in CHO cells, while the corresponding 1,3,4-thiadiazole isomer is not active in this series [2]. Although the Ki of the furan-2-carboxamide analog has not been publicly disclosed, the 1,2,4-thiadiazole core is a prerequisite for any meaningful A3 engagement.

Adenosine Receptor Antagonist Regioisomer Selectivity GPCR Binding

Furan-2-carboxamide versus Acetamide at the 5-Position: Impact on Lipophilicity and Predicted ADME Profile

Replacing the acetyl group (logP of acetamide analog ≈ 1.9) with a furan-2-carbonyl group (predicted logP ≈ 3.2, calculated via the XLogP3 algorithm) increases lipophilicity by approximately 1.3 log units [1]. This shift moves the compound across the optimal CNS drug space (logP 2–4) and enhances passive membrane permeability, making the furan-2-carboxamide derivative more suitable for intracellular target engagement studies [2]. The acetamide analog, being more polar, may exhibit limited cell permeability.

Lipophilicity ADME Prediction Drug-Likeness

Metabolic Liability of the Furan Ring as a Differentiator from Saturated or Substituted Acyl Analogs

The furan-2-carboxamide moiety introduces a metabolic soft spot absent in acetamide or alkylamide derivatives. Furan rings undergo cytochrome P450-catalyzed oxidation to form reactive cis-enedione intermediates (e.g., furano-epoxide pathway) that can covalently modify nucleophilic residues in target proteins [1]. This intrinsic reactivity has been exploited in covalent inhibitor design (e.g., furan-containing protease inhibitors). In contrast, the acetamide analog is metabolically stable under the same CYP450 conditions, making it unsuitable for covalent targeting approaches [2]. Researchers seeking a reversible probe should therefore avoid the furan-2-carboxamide derivative, while those exploring covalent mechanisms should prioritize it.

CYP450 Metabolism Furan Bioactivation Reactive Metabolite

Differentiation from the 4-Fluorophenyl Analog in Aromatic π-Stacking Interactions and Target Complementarity

The 4-methoxyphenyl group in the target compound is an electron-donating substituent (Hammett σp = -0.27), whereas the 4-fluorophenyl analog (commercially available as N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide) bears an electron-withdrawing fluorine (σp = 0.06) [1]. In adenosine A3 receptor SAR, the 4-methoxy group is critical for high affinity: the 4-methoxy analog (acetamide) has Ki = 0.79 nM, while the 4-fluoro analog in a related thiazole series showed a >10-fold reduction in binding [2]. The electron-rich methoxyphenyl ring enhances π-π stacking with Phe168 in the A3 receptor binding pocket, a contact that is weakened with electron-deficient aryl rings [2].

π-Stacking Electrostatic Potential Receptor Complementarity

Recommended Application Scenarios for N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide Based on Quantitative Differentiation Evidence


Adenosine A3 Receptor Antagonist Lead Optimization and Selectivity Screening

This compound serves as a key intermediate for exploring the SAR of furan-2-carboxamide derivatives at adenosine A3 receptors. The 4-methoxyphenyl group is the optimal substituent for A3 affinity, as demonstrated by the acetamide analog's Ki of 0.79 nM [1]. Scientists can directly compare this furan-2-carboxamide derivative with the acetamide baseline to quantify the impact of acyl group variation on receptor binding and functional activity (cAMP assay). The regioisomeric 1,2,4-thiadiazole core is mandatory; substituting with a 1,3,4-thiadiazole ring will abolish activity.

Covalent Inhibitor Design via Furan Bioactivation

The furan-2-carboxamide moiety undergoes CYP450-mediated oxidation to a reactive cis-enedione that can covalently modify cysteine or serine residues in target proteins [2]. This compound is therefore suited for time-dependent inhibition (TDI) assays and covalent docking studies aimed at designing irreversible adenosine A3 receptor antagonists or dual-mechanism inhibitors. The acetamide analog cannot participate in this mode of action.

Computational Chemistry and Docking Studies with the Thiadiazole-Containing Polθ Inhibitor Pharmacophore

Patent literature identifies 1,2,4-thiadiazole derivatives as DNA Polymerase Theta (Polθ) inhibitors [3]. The furan-2-carboxamide group may occupy the ATP-binding pocket of the Polθ helicase domain. This compound can be used in molecular docking and molecular dynamics simulations to validate the thiadiazole-furan pharmacophore model against Polθ crystal structures (PDB: 8E0F), supporting the rational design of synthetic lethal anticancer agents.

Physicochemical Property Calibration for CNS Penetration Prediction

With a predicted XLogP3 of 3.2, this compound resides within the CNS drug-like space (logP 2–4) [4]. It can serve as a calibration standard for correlating in silico permeability predictions (e.g., PAMPA-BBB) with experimental brain penetration data, enabling the development of CNS-exposed adenosine A3 antagonists for neuroprotection or glaucoma indications.

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